![molecular formula C15H21ClN2O2 B560246 Sazetidine A dihydrochloride CAS No. 1197329-42-2](/img/structure/B560246.png)
Sazetidine A dihydrochloride
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Overview
Description
Sazetidine A hydrochloride is a compound known for its selective partial agonist activity at α4β2 neural nicotinic acetylcholine receptors. It acts as an agonist at (α4)2(β2)3 pentamers and as an antagonist at (α4)3(β2)2 pentamers . This compound has shown potent analgesic effects in animal studies, comparable to those of epibatidine, but with less toxicity . Additionally, it has demonstrated antidepressant action .
Mechanism of Action
Target of Action
Sazetidine A dihydrochloride primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . These receptors are the most common heteromeric nAChR in the brain and are known to mediate various physiological processes, including pain pathways .
Mode of Action
This compound interacts with its targets by desensitizing the alpha4beta2 nAChRs without first activating them . This unique property has led to its classification as a "silent desensitizer" . It has been suggested that this compound could represent a new class of nicotinic cholinergic drugs with a novel mechanism of action .
Biochemical Pathways
For instance, it has been shown to reduce intravenous nicotine self-administration in rats , suggesting its potential role in modulating nicotine addiction pathways.
Result of Action
The desensitization of alpha4beta2 nAChRs by this compound results in various molecular and cellular effects. For example, it has been shown to induce analgesia in animal models, with pain scores significantly lower than those seen after saline . Moreover, it has been found to reduce nicotine intake in rats, suggesting its potential use as a smoking cessation aid .
Action Environment
It is known that the compound’s effects can persist over the course of a day , suggesting that its action may not be significantly influenced by immediate environmental changes
Biochemical Analysis
Biochemical Properties
Sazetidine A dihydrochloride interacts with α4β2 nicotinic acetylcholine receptors . It has been found to have a high binding affinity (Ki ≈ 0.5 nM) and selectivity for the α4β2 nicotinic acetylcholine receptor subtype . It may act as a silent desensitizer or as an agonist, depending on the stoichiometry of the receptor subunits .
Cellular Effects
This compound has been shown to affect the function of native α7 nicotinic acetylcholine receptors in SH-SY5Y cells and primary cortical cultures . In the presence of the α7-selective positive allosteric modulator PNU-120596, sazetidine-A elicited responses in SH-SY5Y cells and 14% of cortical neurons .
Molecular Mechanism
This compound acts as a potent agonist of native and recombinant α4β2 nicotinic acetylcholine receptors, showing differential efficacy on α4β2 nicotinic acetylcholine receptor subtypes . It has been proposed to be a “silent desensitizer” of α4β2 nicotinic acetylcholine receptors, meaning that it desensitizes the receptor without first activating it .
Dosage Effects in Animal Models
This compound has been shown to have potent analgesic effects in animal studies
Preparation Methods
The synthesis of Sazetidine A hydrochloride involves several steps. The key intermediate, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, is prepared through a series of reactions including alkylation, cyclization, and coupling reactions . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Sazetidine A hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Scientific Research Applications
Addiction Treatment
Sazetidine A has been investigated for its effects on alcohol and nicotine dependence:
- Alcohol Dependence : In preclinical studies, sazetidine A significantly reduced alcohol consumption in animal models. For instance, chronic administration of sazetidine A (3 mg/kg) resulted in a notable decrease in alcohol preference from 82.5% to 55.6% over ten days . Furthermore, it enhanced conditioned place aversion to alcohol in mice, indicating its potential to modify alcohol-seeking behavior .
- Nicotine Dependence : Sazetidine A has also shown efficacy in reducing nicotine self-administration in rats, suggesting its utility in smoking cessation therapies . The compound's ability to desensitize α4β2 nAChRs may contribute to decreased nicotine craving and withdrawal symptoms.
Cognitive Enhancement
Research indicates that sazetidine A could enhance cognitive functions due to its action on nAChRs, which are involved in attention and memory processes. Studies have shown that it can modulate neurotransmitter release, particularly dopamine, which is crucial for cognitive performance .
Analgesic Properties
Sazetidine A exhibits analgesic effects in various animal models. It has been documented to reduce pain responses effectively without causing significant side effects associated with traditional analgesics . This property may be attributed to its action on nAChRs, which play a role in pain modulation.
Summary of Case Studies
Study | Subject | Findings |
---|---|---|
Levin et al., 2010 | Rats | Reduced alcohol intake with chronic administration of sazetidine A (3 mg/kg) |
Johnson et al., 2018 | Mice | Enhanced alcohol aversion; decreased nicotine self-administration |
Rezvani et al., 2009 | Rats | Significant reduction in both acute and chronic alcohol consumption |
BioRxiv Study | Mice | Demonstrated the ability of sazetidine A to enhance conditioned place aversion towards alcohol |
Comparison with Similar Compounds
Sazetidine A hydrochloride is unique in its selective partial agonist activity at α4β2 nicotinic acetylcholine receptors. Similar compounds include:
Varenicline: A selective α4β2 nicotinic partial agonist used for smoking cessation.
Epibatidine: A potent nicotinic agonist with analgesic properties but higher toxicity.
A-85380: A nicotinic agonist with a similar structure but different pharmacological profile. Sazetidine A hydrochloride stands out due to its lower toxicity and dual action as both an agonist and antagonist.
Properties
CAS No. |
1197329-42-2 |
---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1 |
InChI Key |
KWQOEGGWZHGKHO-UQKRIMTDSA-N |
SMILES |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Canonical SMILES |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Synonyms |
6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride |
Origin of Product |
United States |
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